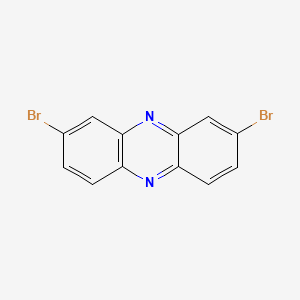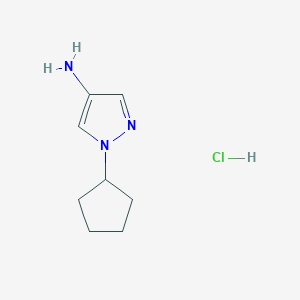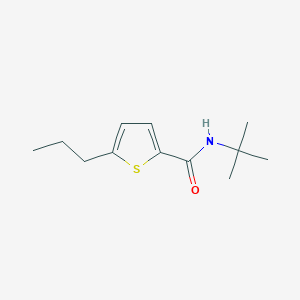
2,8-Dibromphenazin
Übersicht
Beschreibung
2,8-Dibromophenazine is a chemical compound with the molecular formula C12H6Br2N2 It is a derivative of phenazine, characterized by the presence of two bromine atoms at the 2 and 8 positions on the phenazine ring
Wissenschaftliche Forschungsanwendungen
2,8-Dibromophenazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other materials with specific electronic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,8-Dibromophenazine can be synthesized through several methods. One common approach involves the bromination of phenazine. The reaction typically uses bromine or a bromine-containing compound as the brominating agent. The reaction conditions often include a solvent such as acetic acid or chloroform, and the process is carried out at elevated temperatures to facilitate the bromination reaction.
Industrial Production Methods: In an industrial setting, the production of 2,8-Dibromophenazine may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2,8-Dibromophenazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The phenazine core can undergo redox reactions, which are essential in its applications in electrochemistry.
Coupling Reactions: It can participate in coupling reactions such as the Sonogashira cross-coupling reaction, where it reacts with alkynes to form new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Catalysts such as palladium complexes are used, often in the presence of a base like triethylamine.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of phenazine with different functional groups, while coupling reactions can produce complex organic molecules with extended conjugation.
Wirkmechanismus
The mechanism by which 2,8-Dibromophenazine exerts its effects is primarily through its redox activity. The phenazine core can undergo reversible oxidation and reduction, making it useful in electrochemical applications. The bromine atoms can also participate in various chemical reactions, allowing the compound to interact with different molecular targets and pathways. These interactions can lead to the formation of reactive intermediates that can further react with biological molecules, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
- 2,7-Dibromophenazine
- 2,9-Dibromophenazine
- 3,6-Dibromophenazine
Eigenschaften
IUPAC Name |
2,8-dibromophenazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br2N2/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVGUWJHWXBGEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=C3C=C(C=CC3=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bis(1-[(4-methoxyphenyl)methyl]-1-methylguanidine), sulfuric acid](/img/structure/B1457902.png)
![Potassium [4-(Pyrrolidine-1-carbonyl)phenyl]trifluoroborate](/img/structure/B1457903.png)



![2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B1457912.png)

![8-Chloro-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride](/img/structure/B1457916.png)


![1-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride](/img/structure/B1457920.png)


